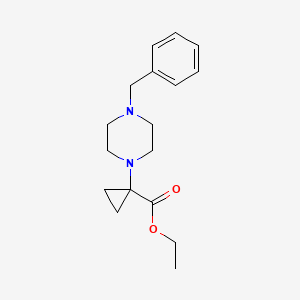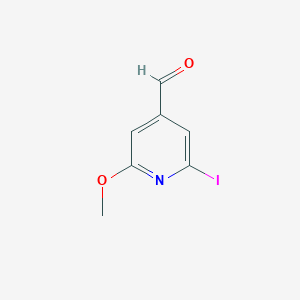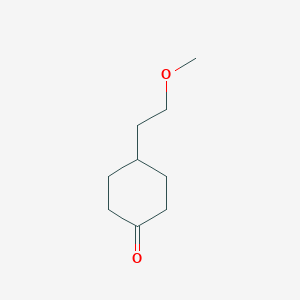
N-(4-Bromobenzyl)oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromobenzyl)oxazole-5-carboxamide is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)oxazole-5-carboxamide typically involves the cyclization of N-propargylamides. A common method includes using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromobenzyl)oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromobenzyl)oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-(4-Bromobenzyl)oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorobenzyl)oxazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Methylbenzyl)oxazole-5-carboxamide: Features a methyl group instead of bromine.
N-(4-Fluorobenzyl)oxazole-5-carboxamide: Contains a fluorine atom in place of bromine.
Uniqueness
N-(4-Bromobenzyl)oxazole-5-carboxamide is unique due to the presence of the bromobenzyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15) |
InChI-Schlüssel |
LWTUFBBINLJLBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)








methanone](/img/structure/B13982809.png)



